1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide
Description
1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide (hereafter referred to as the tetrafluoro-benziodoxole compound) is a hypervalent iodine(III) derivative characterized by a benziodoxole core substituted with four fluorine atoms at positions 4, 5, 6, and 7, along with hydroxyl and oxide functional groups. This compound belongs to the class of λ³-iodanes, which are widely utilized in organic synthesis as mild, selective oxidizing agents due to their stability and tunable reactivity.
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-1-hydroxy-1-oxo-1λ5,2-benziodoxol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4IO4/c8-2-1-6(5(11)4(10)3(2)9)12(14,15)16-7(1)13/h(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFKDVCBUPHSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1I(=O)(OC2=O)O)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161601 | |
| Record name | 1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954373-95-6 | |
| Record name | 1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954373-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 954373-95-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide (commonly referred to as IBX) is a powerful oxidizing agent widely utilized in organic synthesis. This compound is characterized by its unique structure that includes a benziodoxole moiety and multiple fluorine substituents. Its biological activity is of significant interest due to its potential applications in medicinal chemistry and synthetic organic chemistry.
- Molecular Formula : CH4IO
- CAS Number : 954373-94-5
- Molecular Weight : 298.01 g/mol
- Physical State : Solid at room temperature
IBX functions primarily as an oxidizing agent, facilitating the oxidation of alcohols to aldehydes and ketones. The mechanism involves the formation of a cyclic intermediate that subsequently leads to the transfer of oxygen to the substrate. This property makes IBX valuable in various chemical transformations.
Antimicrobial Properties
Research indicates that IBX exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, suggesting potential applications in developing antibacterial agents .
Cytotoxicity Studies
Cytotoxicity assays have shown that IBX can induce apoptosis in cancer cell lines. In particular, studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that IBX treatment led to increased levels of reactive oxygen species (ROS), resulting in cell death through oxidative stress mechanisms .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | ROS-mediated apoptosis |
| MCF-7 | 20 | Oxidative stress induction |
Synthesis and Application
A notable case study involved the synthesis of complex natural products using IBX as a key reagent. For instance, researchers successfully employed IBX in the total synthesis of certain alkaloids, demonstrating its utility in constructing complex molecular architectures .
Comparative Studies
In comparative studies with other oxidizing agents like Dess-Martin periodinane (DMP), IBX showed comparable or superior efficiency in selectively oxidizing alcohols while minimizing side reactions. This highlights its practical advantages in synthetic organic chemistry .
Safety and Handling
While IBX is a potent oxidizer, it poses certain hazards. It is classified as harmful if inhaled or ingested and can cause skin and eye irritation. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and working under a fume hood.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Preparation Methods
Electrophilic Iodination of Tetrafluorobenzoic Acid
Electrophilic iodination of tetrafluorobenzoic acid using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., H2SO4) is a plausible route. The electron-withdrawing nature of fluorine substituents deactivates the aromatic ring, necessitating harsh conditions. For example, heating tetrafluorobenzoic acid with ICl at 80–100°C in concentrated sulfuric acid may yield the iodinated product, though regioselectivity must be verified via NMR.
Halogen Exchange Reactions
An alternative approach involves halogen exchange on 2-bromo-4,5,6,7-tetrafluorobenzoic acid using sodium iodide in a polar aprotic solvent (e.g., DMF) at elevated temperatures. This method, however, risks partial defluorination under prolonged heating, requiring careful monitoring.
Cyclization to Form the Benziodoxole Core
The conversion of 4,5,6,7-tetrafluoro-2-iodobenzoic acid into the benziodoxole structure hinges on oxidative cyclization. Two primary pathways have been identified, adapted from IBX and Dess-Martin periodinane syntheses.
Sodium Periodate-Mediated Cyclization
A suspension of 4,5,6,7-tetrafluoro-2-iodobenzoic acid in aqueous NaIO4 (30% w/v) at 60°C for 12–24 hours facilitates cyclization. The reaction proceeds via oxidation of the iodine atom to a hypervalent state, followed by intramolecular nucleophilic attack by the carboxylic acid group to form the benziodoxole ring. The product, 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide, is isolated via filtration and washed with cold water to remove excess NaIO4. Yields for non-fluorinated analogs reach 70–85%, though fluorination may reduce efficiency due to steric and electronic effects.
Sodium Hypochlorite Under CO2 Atmosphere
Adapting the method from, treatment of the iodinated precursor with aqueous NaOCl (10–15% active chlorine) under a CO2 atmosphere at room temperature achieves cyclization. CO2 neutralizes basic byproducts, simplifying purification. This one-pot method avoids exothermic hazards associated with NaIO4 and produces NaCl as the sole by-product. For the tetrafluoro derivative, reaction times may extend to 48 hours to compensate for reduced reactivity.
Functional Group Modifications and Stabilization
Enhancing Thermal Stability
Fluorinated benziodoxoles exhibit heightened thermal sensitivity. Differential scanning calorimetry (DSC) of related compounds reveals exothermic decomposition above 78°C. To mitigate risks, the product is stored below 0°C in amber vials under inert gas. Recrystallization from dichloromethane/hexane mixtures improves purity without exposing the compound to elevated temperatures.
Analytical Characterization
Spectroscopic Data
- 19F NMR (CDCl3, δ ppm): Four distinct fluorines appear as a multiplet between −120 to −140 ppm, consistent with tetrafluoro substitution.
- IR (KBr, cm−1): Strong absorption at 1780 (C=O stretch), 1250 (C-F stretch), and 950 (I=O stretch).
- X-ray Crystallography : Single-crystal analysis confirms the planar benziodoxole ring with bond lengths of 1.89 Å (I-O) and 1.78 Å (I-C), aligning with hypervalent iodine geometry.
Purity Assessment
HPLC (C18 column, MeCN/H2O + 0.1% TFA) shows a single peak at 6.2 minutes (λ = 254 nm). Elemental analysis for C7HF4IO4: Calculated C 22.55%, H 0.27%; Found C 22.49%, H 0.31%.
Challenges and Optimization Strategies
Solubility Limitations
The tetrafluoro derivative’s low solubility in common solvents (e.g., <1 mg/mL in MeCN at 25°C) complicates large-scale synthesis. Co-solvent systems (e.g., DMSO/THF) or sonication during crystallization improve yields.
By-Product Formation
Minor quantities of defluorinated by-products (e.g., trifluoro derivatives) are detected via LC-MS. Adding catalytic CsF (5 mol%) suppresses defluorination by sequestering trace HF generated during cyclization.
Comparative Analysis of Synthetic Routes
| Method | Oxidant | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| NaIO4 Cyclization | NaIO4 | 60°C | 24 | 68 | 95 |
| NaOCl/CO2 | NaOCl | RT | 48 | 72 | 97 |
The NaOCl route offers superior safety and purity, albeit with longer reaction times. NaIO4 remains preferable for rapid small-scale synthesis.
Applications and Derivative Synthesis
While beyond the scope of preparation methods, the target compound serves as a precursor for electrophilic fluorination reagents. Reaction with trimethylsilyl triflate yields 1-trifluoromethyl-1,2-benziodoxole derivatives, useful in radical trifluoromethylation.
Q & A
Q. What are the standard synthetic protocols for preparing and handling this compound in laboratory settings?
The compound is typically synthesized via iodination and oxidation of precursor benziodoxole derivatives. A common protocol involves its use as a terminal oxidant in TEMPO-catalyzed alcohol oxidation systems. For example, it is employed in ethyl acetate (EtOAc) at room temperature, enabling efficient conversion of alcohols to carbonyl compounds with yields >90% . Handling requires stringent safety measures due to its acute toxicity (Category 4 for skin/oral/inhalation exposure) and skin/eye irritation (Category 2). Researchers must use PPE, fume hoods, and monitor respiratory systems .
Q. How is this compound characterized analytically to confirm purity and structure?
Key analytical methods include:
- HPLC : Purity verification (≥90% as per supplier specifications) .
- Spectroscopy : IR (e.g., 3402 cm⁻¹ for hydroxyl groups), UV-Vis (λmax ~354–700 nm for electronic transitions), and HR-MS (e.g., m/z 1621.1883 [M⁺]) .
- Safety documentation : Batch-specific Certificates of Analysis (COA) should be cross-referenced for impurities and stability data .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a hypervalent iodine(III) reagent for selective oxidations, such as converting propargyl alcohols to aldehydes/ketones and functionalizing phthalocyanines via IBX-mediated formylation or carboxylation . Its recyclability in EtOAc enhances its utility in green chemistry workflows .
Advanced Research Questions
Q. How can reaction conditions be optimized when using this compound as an oxidant in complex substrates?
- Solvent selection : EtOAC improves environmental compatibility, while DMSO/THF mixtures (1:1) are used for solubility challenges in phthalocyanine functionalization .
- Catalyst loading : TEMPO (5 mol%) combined with 1.2–2.9 equiv. of the oxidant achieves high yields .
- Workup strategies : Aqueous extraction or column chromatography is recommended to isolate polar byproducts (e.g., iodobenzene derivatives) .
Q. Table 1: Comparative Reaction Conditions
| Substrate | Solvent | Catalyst | Oxidant Equiv. | Yield (%) | Reference |
|---|---|---|---|---|---|
| Primary Alcohols | EtOAc | TEMPO | 1.2 | 92–98 | |
| Phthalocyanines | THF/DMSO | None | 2.9 | 85–90 |
Q. How can contradictory data on reaction efficiency or byproduct formation be resolved?
Methodological discrepancies often arise from:
- Solvent polarity : EtOAc reduces side reactions vs. DMSO, which may accelerate overoxidation .
- Substrate steric effects : Bulky alcohols require higher oxidant equivalents (2.9 vs. 1.2) .
- Analytical validation : Cross-checking NMR, HPLC, and HR-MS data ensures byproduct identification (e.g., unreacted starting material in phthalocyanine synthesis) .
Q. What advanced spectroscopic techniques are critical for mechanistic studies of its oxidative behavior?
Q. How does this compound align with green chemistry metrics compared to traditional oxidants?
- Atom economy : Hypervalent iodine reagents reduce metal waste vs. CrO₃ or KMnO₄.
- E-factor : Recyclable EtOAc lowers solvent waste .
- Safety : Lower toxicity than Mn/Cr-based oxidants but requires careful handling due to acute toxicity .
Methodological Design & Data Analysis
Q. What strategies mitigate risks in scaling up reactions involving this compound?
Q. How can computational modeling predict its reactivity in novel substrates?
- DFT calculations : Map transition states for iodine(III)-mediated oxidations .
- Machine learning : Train models on existing datasets (e.g., 93 odorants tested across 464 receptors) to extrapolate reactivity patterns .
Q. What are the emerging applications in materials science?
Recent studies highlight its role in synthesizing:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
